2,3-Dimethyl-5,7-diphenyl-6H-1,4-diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-5,7-diphenyl-6H-1,4-diazepine is a heterocyclic compound that belongs to the class of diazepines These compounds are characterized by a seven-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5,7-diphenyl-6H-1,4-diazepine typically involves the condensation of 1,3-diketones with diaminomaleonitrile, followed by further reactions with aromatic aldehydes . The reaction conditions often include the use of solvents such as ether and catalysts to facilitate the formation of the diazepine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethyl-5,7-diphenyl-6H-1,4-diazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the diazepine ring or the substituent groups.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide (NBS) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while substitution reactions can introduce new functional groups into the diazepine ring .
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-5,7-diphenyl-6H-1,4-diazepine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-5,7-diphenyl-6H-1,4-diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Diphenyl-1,4-diazepan-5-one: Another diazepine derivative with similar structural features.
5,7-Bis(2′-arylethenyl)-6H-1,4-diazepine-2,3-dicarbonitriles: Compounds with similar diazepine rings but different substituents.
Uniqueness
Its versatility in undergoing various chemical reactions and its potential in scientific research and industrial applications make it a valuable compound in the field of chemistry .
Eigenschaften
CAS-Nummer |
66125-02-8 |
---|---|
Molekularformel |
C19H18N2 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
2,3-dimethyl-5,7-diphenyl-6H-1,4-diazepine |
InChI |
InChI=1S/C19H18N2/c1-14-15(2)21-19(17-11-7-4-8-12-17)13-18(20-14)16-9-5-3-6-10-16/h3-12H,13H2,1-2H3 |
InChI-Schlüssel |
WFGUTYUNQNQRCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.